molecular formula C9H9Cl2N B14895165 5,6-Dichloro-1-methylisoindoline

5,6-Dichloro-1-methylisoindoline

Cat. No.: B14895165
M. Wt: 202.08 g/mol
InChI Key: UNOXLAUAKJYCRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-methylisoindoline typically involves the chlorination of 1-methylisoindoline. One common method is the reaction of 1-methylisoindoline with chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-methylisoindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-1-methylisoindoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-methylisoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in certain applications compared to other isoindoline derivatives .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

5,6-dichloro-1-methyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H9Cl2N/c1-5-7-3-9(11)8(10)2-6(7)4-12-5/h2-3,5,12H,4H2,1H3

InChI Key

UNOXLAUAKJYCRT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CN1)Cl)Cl

Origin of Product

United States

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